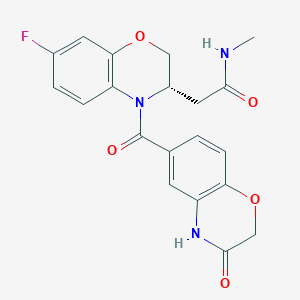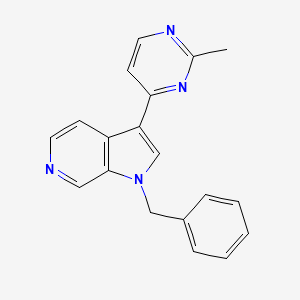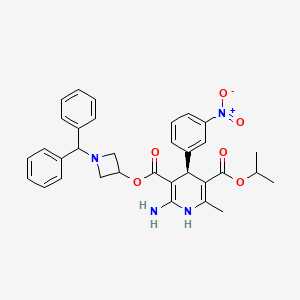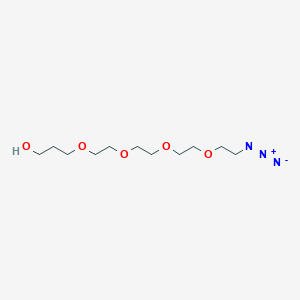
Azido-PEG4-(CH2)3OH
説明
Azido-PEG4-(CH2)3OH is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Azide group . This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Synthesis Analysis
Azido-PEG4-(CH2)3OH is a PEG derivative containing an azide group and a terminal hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Chemical Reactions Analysis
The azide group in Azido-PEG4-(CH2)3OH can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis
Azido-PEG4-(CH2)3OH has a molecular weight of 277.32 g/mol . Its molecular formula is C11H23N3O5 . It appears as a liquid and its color ranges from colorless to light yellow .科学的研究の応用
-
Bioorthogonal Chemistry
- Summary of Application : Azido-PEG4-(CH2)3OH is used in bioorthogonal chemistry, specifically in the field of nucleic acid functionalization . It’s used for the introduction of azido groups into nucleoside monomers and oligonucleotides .
- Methods of Application : The azide group in Azido-PEG4-(CH2)3OH can react with alkyne, BCN, DBCO via Click Chemistry . This reaction is used for the introduction of functionalities such as fluorescent dyes or other kinds of modifications .
- Results or Outcomes : The introduction of azido groups into nucleosides and oligonucleotides allows for the identification, tracking, and specific isolation of various oligonucleotides in vitro and in cells without interference or cross reactions with other biomolecules .
-
PROTAC Linker
- Summary of Application : Azido-PEG4-(CH2)3OH is a polyethylene glycol (PEG)-based PROTAC linker .
- Methods of Application : It can be used in the synthesis of a series of PROTACs .
- Results or Outcomes : The use of Azido-PEG4-(CH2)3OH as a PROTAC linker contributes to the development of PROTACs, which are a new class of drugs that have shown promise in drug discovery .
-
Nucleic Acid Functionalization
- Summary of Application : Azido-PEG4-(CH2)3OH is used for the introduction of azido groups into nucleoside monomers and oligonucleotides . This is important for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .
- Methods of Application : The azide group in Azido-PEG4-(CH2)3OH can react with alkyne, BCN, DBCO via Click Chemistry . This reaction is used for the introduction of functionalities such as fluorescent dyes or other kinds of modifications .
- Results or Outcomes : The introduction of azido groups into nucleosides and oligonucleotides allows for the identification, tracking, and specific isolation of various oligonucleotides in vitro and in cells without interference or cross reactions with other biomolecules .
-
Increasing Solubility in Aqueous Media
- Summary of Application : Azido-PEG4-(CH2)3OH is a PEG derivative containing an azide group and a terminal hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media .
- Methods of Application : The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
- Results or Outcomes : The use of Azido-PEG4-(CH2)3OH can increase the solubility of certain compounds in aqueous media, which can be beneficial in various research and industrial applications .
-
Drug Delivery
- Summary of Application : Azido-PEG4-(CH2)3OH can be used in the field of drug delivery . The hydrophilic PEG spacer increases solubility in aqueous media , which can be beneficial for the delivery of certain drugs .
- Methods of Application : The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This can be used to attach drug molecules to the PEG linker .
- Results or Outcomes : The use of Azido-PEG4-(CH2)3OH in drug delivery can improve the solubility and bioavailability of certain drugs, potentially enhancing their therapeutic effects .
-
Bioconjugation
- Summary of Application : Azido-PEG4-(CH2)3OH is used in bioconjugation . This involves attaching a biomolecule to another molecule to create a bioconjugate .
- Methods of Application : The azide group in Azido-PEG4-(CH2)3OH can react with alkyne, BCN, DBCO via Click Chemistry . This reaction is used to attach biomolecules to the PEG linker .
- Results or Outcomes : The use of Azido-PEG4-(CH2)3OH in bioconjugation allows for the creation of bioconjugates with various functionalities . These bioconjugates can be used in a variety of research applications, including drug delivery, diagnostics, and imaging .
Safety And Hazards
While specific safety and hazard information for Azido-PEG4-(CH2)3OH is not available, general safety measures should be followed while handling it. Avoid contact with skin and eyes . Avoid formation of dust and aerosols . Use non-sparking tools . Prevent fire caused by electrostatic discharge steam .
将来の方向性
特性
IUPAC Name |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O5/c12-14-13-2-5-17-7-9-19-11-10-18-8-6-16-4-1-3-15/h15H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAFKPLUTSFPET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001258266 | |
| Record name | 4,7,10,13-Tetraoxapentadecan-1-ol, 15-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001258266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG4-(CH2)3OH | |
CAS RN |
2028281-87-8 | |
| Record name | 4,7,10,13-Tetraoxapentadecan-1-ol, 15-azido- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2028281-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13-Tetraoxapentadecan-1-ol, 15-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001258266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B605773.png)
![{4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid](/img/structure/B605777.png)
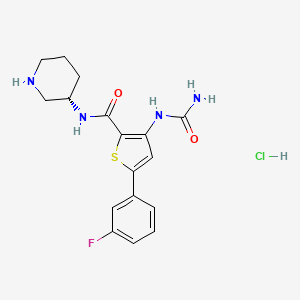
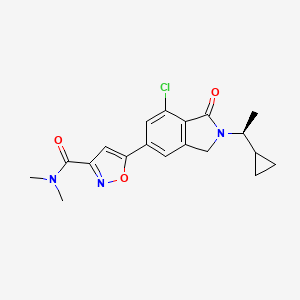
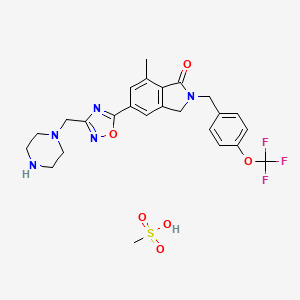
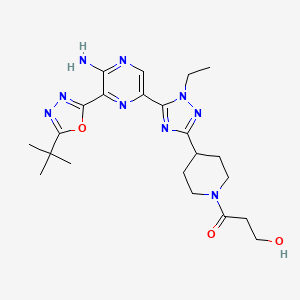
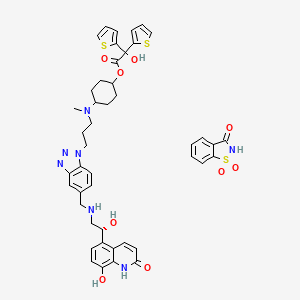
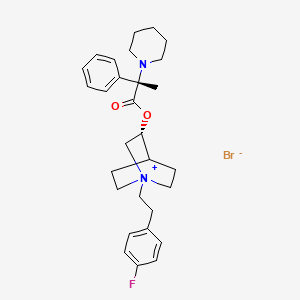
![2,2-difluoro-N-[(1R,2S)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide](/img/structure/B605787.png)
